N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide
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Overview
Description
N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide typically involves the reaction of 4-chloroaniline with 3,3-dimethoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acyl chloride, which then reacts with hydrazinecarbothioamide to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarboxamide
- N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,3-dimethoxypropanoylamino)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c1-18-11(19-2)7-10(17)15-16-12(20)14-9-5-3-8(13)4-6-9/h3-6,11H,7H2,1-2H3,(H,15,17)(H2,14,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVPLBQLDVTPSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)NNC(=S)NC1=CC=C(C=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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